molecular formula C7H10O2 B179523 2-Ethyl-1,3-cyclopentanedione CAS No. 823-36-9

2-Ethyl-1,3-cyclopentanedione

Cat. No. B179523
CAS RN: 823-36-9
M. Wt: 126.15 g/mol
InChI Key: YDFBIBUYOUFJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3-cyclopentanedione is an organic compound with the formula C7H10O2 . It is a derivative of 1,3-cyclopentanedione, with an ethyl group attached to the second carbon .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1,3-cyclopentanedione consists of a five-membered ring with two carbonyl (C=O) groups at the 1 and 3 positions and an ethyl group at the 2 position . The molecular weight is 126.1531 .

Scientific Research Applications

  • Synthesis of 1,3-Cyclopentanediones : 2-Ethyl-1,3-cyclopentanedione is synthesized by various methods. For instance, diethyl 2-methyl-3-oxoadipate is cyclized to 2-methyl-1,3-cyclopentanedione, which is closely related to 2-Ethyl-1,3-cyclopentanedione (Hiraga, 1965).

  • High-Pressure X-Ray Diffraction Study : The crystal structure of 2-Methyl-1,3-cyclopentanedione, similar to 2-Ethyl-1,3-cyclopentanedione, has been studied under high pressures, showing significant structural stability and compression of intermolecular distances under pressure (Katrusiak, 1991).

  • Reactions with Diethyl Azodicarboxylate and Triphenylphosphine : In a study, 1,3-cyclopentanedione, which shares structural similarities with 2-Ethyl-1,3-cyclopentanedione, was used in reactions with diethyl azodicarboxylate and triphenylphosphine to produce O-alkylated products (Kurihara et al., 1981).

  • Reaction with Alkylthiocyclopropenium Ions : A study involving the reaction of cyclic 1,3-diketones with alkylthiocyclopropenium ions showed the formation of 2-alkylthio-2H-pyrans. This includes 1,3-cyclopentanedione as a reactant, which is structurally similar to 2-Ethyl-1,3-cyclopentanedione (Yoshida et al., 1984).

  • Unexpected Reactivity with Ethyl 2-(Diethylphosphono)Propionate : A study on the reactivity of 2,2-disubstituted-1,3-cyclopentanediones with ethyl 2-(diethylphosphono)propionate revealed the formation of 4-oxohexanoic acid ethyl ester derivatives (Aav et al., 2005).

  • Synthesis of 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanediones : A method for synthesizing 2,2-disubstituted-1,3-cyclopentanediones, like 2-Ethyl-1,3-cyclopentanedione, using 2-acylfuran derivatives was developed, demonstrating its versatility as a building block in organic synthesis (Ikeuchi et al., 2022).

Safety And Hazards

While specific safety data for 2-Ethyl-1,3-cyclopentanedione is not available in the search results, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding contact with skin and eyes, and not breathing in dust .

properties

IUPAC Name

2-ethylcyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFBIBUYOUFJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231671
Record name 2-Ethylcyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-cyclopentanedione

CAS RN

823-36-9
Record name 2-Ethyl-1,3-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylcyclopentane-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylcyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylcyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLCYCLOPENTANE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A82TE3OS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Reflux 6-(3,4-dimethoxyphenyl)hex-1-en-3-one, containing a small amount of 6-(3,4-dimethoxyphenyl)-1-diethylaminohexan-3-one (6 g, produced by slow distillation of the latter substance) with 2-ethyl-cyclopentane-1,3-dione (3.5 g) in 0.12% anhydrous methanolic potassium hydroxide (10 cc) for 10 hours. Remove most of the methanol under reduced pressure, add benzene (25 cc) and ether (25 cc) and wash the solution with water, dilute aqueous potassium hydroxide, dilute hydrochloric acid and water. Dry and evaporate the solvent to give the triketone adduct 2-[6-(3,4-dimethoxyphenyl)-3-oxohexyl]-2-ethylcyclopentane-1,3-dione; infrared absorption (gum) 5.80, 6.25 μ (split peak).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
6-(3,4-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-(3,4-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Reflux a mixture of 6-(m-methoxyphenyl)hept-1-en-3-one and 1-diethylamino-6-)m-methoxypheyl)heptan-3-one (10 g, obtained by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (7g) in 0.12% methanolic potassium hydroxide solution (40 cc) for 15 hours. Remove most of the methanol under reduced pressure and add a mixture of equal volumes or ether and benzene (50 cc). Wash the solution with 5% aqueous sodium hydroxide, water, 10% hydrochloric acid, and brine, and dry. Evaporate the solvent to leave as residue the triketone adduct 2-(6-m-methoxyphenyl-3-oxoheptyl)-2-ethylcyclopentane-1,3-dione (14 g); infrared absorption peak at 5.80 μ.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(m-methoxyphenyl)hept-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reflux 6-(3,5-dimethoxyphenyl)hex-1-en-3-one, containing a small amount of 6-(3,5-dimethoxyphenyl)-1-diethylaminohexan-3-one (6 g, produced by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (3.5 g) in 0.12% anhydrous methanolic potassium hydroxide (10 cc) for 10 hours. Work up the reaction mixture as for the preparation of 2-(6-m-acetoxyphenyl-3-oxohexyl)-2-methylcyclopentane-1,3-dione to obtain 2-[6-(3,5-dimethoxyphenyl)-3-oxohexyl]-2-ethylcyclopentane-1,3-dione as a viscous gum; infrared absorption peaks at 5.80, 6.25 μ (split peak).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
6-(3,5-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-(3,5-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Reflux a mixture of 6-(m-methoxyphenyl)hept-1-en-3-one and 1-diethylamino-6-(m-methoxyphenyl)heptan-3-one (10 g, obtained by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (7 g) in 0.12% methanolic potassium hydroxide solution (40 cc) for 15 hours. Remove most of the methanol under reduced pressure and add a mixture of equal volumes of ether and benzene (50 cc). Wash the solution with 5% aqueous sodium hydroxide, water, 10% hydrochloric acid, and brine, and dry. Evaporate the solvent to leave as residue the triketone adduct 2-(6-m-methoxyphenyl-3-oxoheptyl)-2-ethylcyclopentane-1,3-dione (14 g); infrared absorption peak at 5.80 μ.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(m-methoxyphenyl)hept-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-diethylamino-6-(m-methoxyphenyl)heptan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,3-cyclopentanedione
Reactant of Route 2
2-Ethyl-1,3-cyclopentanedione
Reactant of Route 3
Reactant of Route 3
2-Ethyl-1,3-cyclopentanedione
Reactant of Route 4
Reactant of Route 4
2-Ethyl-1,3-cyclopentanedione
Reactant of Route 5
2-Ethyl-1,3-cyclopentanedione
Reactant of Route 6
Reactant of Route 6
2-Ethyl-1,3-cyclopentanedione

Citations

For This Compound
27
Citations
H Schick, I Eichhorn - Synthesis, 1989 - thieme-connect.com
Since early attempts had failed to synthesize the parent 1, 3-cyclopentanedione by base-catalyzed cyclization ol ‘ethyl levuli-hate" 2 and struetiurally related y-keto esters.“the generally …
Number of citations: 21 www.thieme-connect.com
Ç Dalfidan - 2005 - open.metu.edu.tr
Chiral hydroxylated cyclopentane derivatives are important precursors for biologically active compounds. Synthesis of these types of compounds in optically pure form found increased …
Number of citations: 5 open.metu.edu.tr
K Hiraga - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
During the course of the synthesis of 18-methylestradiol 3-methyl ether, steric effect caused by the methyl group at 18-position was observed. It was found that ethylenediamine was a …
Number of citations: 21 www.jstage.jst.go.jp
KN Houk, LP Davis, GR Newkome… - Journal of the …, 1973 - ACS Publications
The photoelectron spectra of a series of 1, 3-cyclohexanediones and 1, 3-cycIopentanediones and of acetylacetone and 3-ethoxy-2-cyclohexenone are reported. The inductive effect of …
Number of citations: 51 pubs.acs.org
A Guy, S Flanagan, T Durand, C Oger… - Frontiers in …, 2015 - frontiersin.org
Phytoprostanes (PhytoPs) represent non-enzymatic metabolites of α-linolenic acid (ALA), the essential omega-3 polyunsaturated fatty acid (PUFA) derived from plants. PhytoPs are …
Number of citations: 22 www.frontiersin.org
X Chen, H Zhang, MA Maria-Solano, W Liu, J Li… - Nature Catalysis, 2019 - nature.com
Reductive desymmetrization of 2,2-disubstituted prochiral 1,3-cyclodiketones to 2,2-disubstituted-3-hydroxycycloketones is a highly desired transformation for the construction of …
Number of citations: 64 www.nature.com
K Hiraga - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
(Chemical Research Laboratories, Research & Development Page 1 1300 Vol. 13 (1965) Ch .Ph .B H. [mfggsmfggmgfij UDC 547. 514. 4. 02 166. Kentaro Hiraga : Structures of …
Number of citations: 25 www.jstage.jst.go.jp
RX Liang, HW Tang, JL Liu, JF Xu, LJ Chen… - Chemical Science, 2023 - pubs.rsc.org
A highly enantioselective cobalt-catalyzed desymmetrizing reductive cyclization of alkynyl cyclodiketones has been developed. Under mild reaction conditions by employing HBpin as a …
Number of citations: 5 pubs.rsc.org
ZP Zhuang, WS Zhou - Tetrahedron, 1985 - Elsevier
A total synthesis of optically active 7α (β), 18-dimethyl-19-nor-testosterones 25 and 26 from the new common optically active synthon 5 obtained from acrolein 6 through the following …
Number of citations: 19 www.sciencedirect.com
JC Namyslo, DE Kaufmann - Chemical reviews, 2003 - ACS Publications
The predictable, rapid, and efficient synthesis of highly complex molecules requires the development of new regio-and stereoselective synthetic transformations. Among these, the …
Number of citations: 666 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.